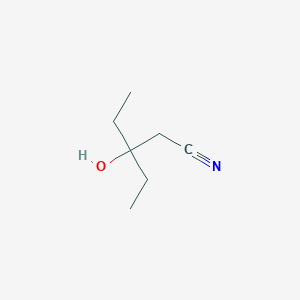

3-Ethyl-3-hydroxypentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Ethyl-3-hydroxypentanenitrile can be inferred from the methods described for the synthesis of ethers and alkenes. For instance, the synthesis of 3-methyl-3-ethoxy-pentane involves etherification reactions of tertiary olefins with ethanol, which could be analogous to the synthesis of nitrile compounds by substituting the appropriate nitrile precursor . Additionally, the synthesis of 3-ethyl-1-hexyne through alkylation using ethyl bromide suggests a method for introducing an ethyl group into a molecule that could be adapted for the synthesis of 3-Ethyl-3-hydroxypentanenitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethyl-3-hydroxypentanenitrile can be complex, with the possibility of isomerization and steric hindrance affecting the overall conformation. X-ray crystallography and density functional theory (DFT) calculations have been used to determine the structure and conformation of ethyl 2-cyano-3-alkoxypent-2-enoates, which could provide a basis for understanding the structure of 3-Ethyl-3-hydroxypentanenitrile . The zwitterionic nature of strongly twisted push-pull ethylenes also offers insight into the electronic structure of molecules with similar substituents .

Chemical Reactions Analysis

The chemical reactivity of molecules related to 3-Ethyl-3-hydroxypentanenitrile can be diverse. For example, 5-hydroxypent-2-enenitriles can undergo intramolecular reactions to form various classes of compounds, which suggests that 3-Ethyl-3-hydroxypentanenitrile may also participate in similar intramolecular reactions . The oxidation of 3-ethylpentane to form 3-acetylpentane under specific conditions indicates that the ethyl group in a pentane molecule can influence the outcome of oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-3-hydroxypentanenitrile can be extrapolated from the properties of related compounds. The distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine suggest that the presence of ethyl groups and hydroxyl groups in a molecule can significantly affect its sensory properties and its behavior in complex mixtures such as wine .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Enzymatic Synthesis

3-Ethyl-3-hydroxypentanenitrile is synthesized through a chemo-enzymatic procedure. For example, Kawano, Hasegawa, and Yasohara (2012) describe the efficient preparation of (R)-3-Hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction, achieving over 99% enantiomeric excess using two enzymatic reactions (Kawano, Hasegawa, & Yasohara, 2012).

Isomerization on Copper

Bartók and Molnár (1980) demonstrate the transformation of 3-ethylpentane-2,3-diol on copper catalysts into various compounds, including 3-ethyl-3-hydroxypentan-2-one, through a 1,2-bond shift isomerization process. This is the first experimental observation of such isomerization on copper (Bartók & Molnár, 1980).

Biochemical and Biological Studies

Bio-based Chemical Production

Vidra and Németh (2017) discuss the production of 3-hydroxypropionic acid, which is related to 3-ethyl-3-hydroxypentanenitrile in terms of chemical structure. This acid is a valuable platform chemical, serving as a precursor for several compounds, and is produced through various metabolic pathways in microorganisms (Vidra & Németh, 2017).

Chemical Communication in Insects

Castracani et al. (2008) investigated the role of 3-ethyl-4-methylpentanol, a compound structurally similar to 3-ethyl-3-hydroxypentanenitrile, in the mating behavior of the slave-making ant Polyergus rufescens. This study provides insights into the chemical communication mechanisms in insects, demonstrating the biological activity of such compounds (Castracani et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 3-Ethyl-3-hydroxypentanenitrile is the enzyme inosine 5’-monophosphate dehydrogenase . This enzyme plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for the growth of cells and the production of DNA and RNA .

Mode of Action

3-Ethyl-3-hydroxypentanenitrile interacts with its target enzyme through a process of enzymatic reduction . The compound is reduced by the enzyme, leading to changes in the enzyme’s activity and ultimately affecting the purine nucleotide biosynthetic pathway .

Biochemical Pathways

The affected biochemical pathway is the purine nucleotide biosynthetic pathway . The interaction of 3-Ethyl-3-hydroxypentanenitrile with inosine 5’-monophosphate dehydrogenase disrupts this pathway, leading to downstream effects on cell growth and DNA and RNA production .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Ethyl-3-hydroxypentanenitrile are influenced by its physicochemical parameters . .

Result of Action

The molecular effect of 3-Ethyl-3-hydroxypentanenitrile’s action is the disruption of the purine nucleotide biosynthetic pathway . This disruption can lead to cellular effects such as inhibited cell growth and reduced DNA and RNA production .

Propiedades

IUPAC Name |

3-ethyl-3-hydroxypentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDECPNJALJVQIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)